molecular formula C8H10IN B3098826 4-iodo-N,2-dimethylaniline CAS No. 1344328-55-7

4-iodo-N,2-dimethylaniline

Cat. No. B3098826
CAS RN: 1344328-55-7
M. Wt: 247.08 g/mol
InChI Key: HZIHAAZAFYMRJY-UHFFFAOYSA-N
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Description

4-Iodo-N,N-dimethylaniline, also known as N,N-Dimethyl-4-iodoaniline, is an organic compound with the formula IC6H4N(CH3)2 . It is a dark blue to purple solid . The compound is used to attach the dimethylanilinyl group to other substrates .


Synthesis Analysis

4-Iodo-dimethylaniline is prepared by iodination of dimethylaniline . The reaction is represented as follows: C6H5NMe2 + I2 → I:C6H4NMe2 + HI . The iodination is so efficient that it has been recommended for quantifying the presence of iodine .


Molecular Structure Analysis

The molecular formula of 4-Iodo-N,N-dimethylaniline is C8H10IN . The average mass is 247.076 Da and the monoisotopic mass is 246.985779 Da .


Chemical Reactions Analysis

A real-time determination of iodide involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline . The reaction is completed within 1 min to yield 4-iodo-N,N-dimethylaniline, which is extracted in cyclohexane and determined by GC-MS .


Physical And Chemical Properties Analysis

4-Iodo-N,N-dimethylaniline is a dark blue to purple solid . It has a molar mass of 247.079 g·mol−1 . The density is 1.652 g/cm3 , and it has a boiling point of 263.7 °C . Its solubility in water is 34.64 mg/L .

Safety and Hazards

The safety data sheet for N,N-Dimethylaniline, a related compound, indicates that it is considered hazardous . It is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is also classified as having specific target organ toxicity with repeated exposure .

Mechanism of Action

Target of Action

4-Iodo-N,2-dimethylaniline is an organic compound used to attach the dimethylanilinyl group to other substrates . The primary targets of this compound are therefore the substrates to which it is being attached. These substrates can vary widely depending on the specific application and context.

Mode of Action

The compound interacts with its targets through a process known as iodination . This is a chemical reaction where an iodine atom is introduced into a molecular structure. In the case of 4-Iodo-N,2-dimethylaniline, the iodination process is used to attach the dimethylanilinyl group to other substrates .

Result of Action

The primary result of the action of 4-Iodo-N,2-dimethylaniline is the successful attachment of the dimethylanilinyl group to other substrates . This can have various molecular and cellular effects, depending on the nature of the substrate and the context of the reaction.

properties

IUPAC Name

4-iodo-N,2-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIHAAZAFYMRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N,2-dimethylaniline

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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